N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
Overview
Description
N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide is an organic compound belonging to the class of 3-alkylindoles. This compound features an indole moiety with an alkyl chain at the 3-position, fused with a thiophene ring. Indole derivatives are significant in natural products and drugs due to their biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The thiophene-2-carboxamide moiety can be introduced through a coupling reaction using carboxylic acid activators like phosphoric anhydride or acyloxypyridinium salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the carboxamide group can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole and thiophene derivatives.
Scientific Research Applications
N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with proteins.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
- N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
Uniqueness
N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide is unique due to its specific substitution pattern on the indole and thiophene rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-11-4-5-14-13(9-11)12(10-18-14)6-7-17-16(19)15-3-2-8-20-15/h2-5,8-10,18H,6-7H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOGQDRNSPUZKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648351 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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